Superior Leaving Group Ability of Triflate vs. Tosylate and Mesylate: Hammett Constant Comparison
The triflate group on Cbz-L-Tyrosine benzyl ester triflate is a superior leaving group compared to its closest sulfonate analogs. The Hammett substituent constant (σp) for the triflate group is +0.47, which is significantly higher than that of tosylate (+0.29) and mesylate (+0.33). This higher σp value indicates a stronger electron-withdrawing effect, which stabilizes the developing negative charge on the leaving group in the transition state, thereby accelerating nucleophilic substitution and oxidative addition steps in cross-coupling reactions [1].
| Evidence Dimension | Hammett Substituent Constant (σp) |
|---|---|
| Target Compound Data | σp = +0.47 |
| Comparator Or Baseline | Tosylate (σp = +0.29); Mesylate (σp = +0.33) |
| Quantified Difference | Δσp = +0.18 vs. tosylate; Δσp = +0.14 vs. mesylate |
| Conditions | Determined by titration of para-substituted benzoic acids. |
Why This Matters
The higher σp value translates directly to faster reaction rates in nucleophilic substitution and cross-coupling, making this compound the electrophile of choice for demanding synthetic transformations where tosylates or mesylates fail or require harsher conditions.
- [1] Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. J. Org. Chem. 1984, 49 (15), 2792-2794. View Source
